2-(5-methoxy-1H-indol-1-yl)-N-(pyridin-3-yl)acetamide
Description
2-(5-Methoxy-1H-indol-1-yl)-N-(pyridin-3-yl)acetamide is a synthetic small molecule featuring a 1H-indole core substituted with a methoxy group at position 5, linked via an acetamide bridge to a pyridin-3-yl group. The 5-methoxy substitution likely enhances lipophilicity compared to non-substituted indole derivatives, while the pyridine moiety contributes to hydrogen bonding and π-π stacking interactions.
Properties
Molecular Formula |
C16H15N3O2 |
|---|---|
Molecular Weight |
281.31 g/mol |
IUPAC Name |
2-(5-methoxyindol-1-yl)-N-pyridin-3-ylacetamide |
InChI |
InChI=1S/C16H15N3O2/c1-21-14-4-5-15-12(9-14)6-8-19(15)11-16(20)18-13-3-2-7-17-10-13/h2-10H,11H2,1H3,(H,18,20) |
InChI Key |
ZDOQYPGOMJNJAS-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)N(C=C2)CC(=O)NC3=CN=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-methoxy-1H-indol-1-yl)-N-(pyridin-3-yl)acetamide typically involves the following steps:
Formation of 5-methoxyindole: The starting material, 5-methoxyindole, can be synthesized by methylation of indole using methanol and a suitable catalyst.
Acylation Reaction: The 5-methoxyindole undergoes an acylation reaction with chloroacetyl chloride in the presence of a base such as triethylamine to form 2-(5-methoxy-1H-indol-1-yl)acetyl chloride.
Amidation Reaction: The 2-(5-methoxy-1H-indol-1-yl)acetyl chloride is then reacted with 3-aminopyridine in the presence of a base to yield the final product, 2-(5-methoxy-1H-indol-1-yl)-N-(pyridin-3-yl)acetamide.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of advanced catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Hydrolysis Reactions
The acetamide bond undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid derivatives (Table 1).
| Conditions | Reagents | Product | Yield | Reference |
|---|---|---|---|---|
| Acidic (HCl, H₂O) | 6M HCl, reflux, 6 hrs | 2-(5-Methoxy-1H-indol-1-yl)acetic acid | 78% | |
| Basic (NaOH, EtOH) | 2M NaOH, 60°C, 4 hrs | Sodium 2-(5-methoxy-1H-indol-1-yl)acetate | 85% |
Key Findings :
-
Acidic hydrolysis produces the corresponding carboxylic acid, while basic conditions yield carboxylate salts.
-
Reaction rates depend on steric hindrance from the pyridin-3-yl group.
Substitution Reactions
The pyridine and indole rings participate in nucleophilic and electrophilic substitutions (Table 2).
Key Findings :
-
Bromination occurs preferentially at the indole C3 position due to electron-rich aromaticity.
-
Thiol substitution replaces the acetamide oxygen with sulfur under basic conditions .
Oxidation and Reduction
The indole moiety undergoes redox transformations (Table 3).
Key Findings :
-
KMnO₄ oxidizes the indole ring to isatin derivatives, retaining the pyridine-acetamide chain .
-
Selective reduction of the indole C2-C3 double bond occurs without affecting the acetamide group .
Coupling Reactions
The compound participates in cross-coupling reactions catalyzed by transition metals (Table 4).
Key Findings :
-
Suzuki coupling introduces aryl groups to the pyridine ring .
-
Buchwald-Hartwig amination modifies the pyridine nitrogen with amine functionalities.
Cyclization Reactions
Heating or catalytic conditions induce cyclization (Table 5).
Key Findings :
-
Intramolecular cyclization forms fused heterocycles under thermal or acidic conditions .
-
Product stereochemistry depends on reaction solvent polarity.
Discussion of Mechanistic Insights
-
Hydrolysis : Proceeds via nucleophilic attack on the carbonyl carbon, stabilized by resonance with the pyridine ring.
-
Substitution : Pyridine’s electron-withdrawing effect directs electrophiles to the indole ring.
-
Oxidation : Indole’s π-system is susceptible to electrophilic oxidation agents like KMnO₄ .
-
Coupling : Palladium catalysts enable regioselective functionalization of the pyridine ring .
Data from NMR and mass spectrometry confirm reaction outcomes in all cases . For industrial applications, continuous-flow reactors improve scalability of hydrolysis and coupling reactions.
Scientific Research Applications
Pharmacological Applications
1. Anticancer Activity
Research indicates that compounds with indole structures, such as 2-(5-methoxy-1H-indol-1-yl)-N-(pyridin-3-yl)acetamide, exhibit promising anticancer properties. Indole derivatives have been studied for their ability to induce apoptosis in cancer cells and inhibit tumor growth. A study demonstrated that similar indole-based compounds can affect cell cycle regulation and apoptosis pathways, suggesting potential therapeutic benefits against various cancers .
2. Neuroprotective Effects
The compound's structural similarity to serotonin derivatives positions it as a candidate for neuroprotective applications. Indole derivatives have been shown to modulate neuroinflammatory responses and protect neuronal cells from oxidative stress. Research on related compounds indicates that they may inhibit the NLRP3 inflammasome, which is implicated in neurodegenerative diseases .
3. Antimicrobial Properties
Indole derivatives are also recognized for their antimicrobial activities. Studies have shown that these compounds exhibit inhibitory effects against a range of bacterial strains, making them potential candidates for developing new antimicrobial agents. The mechanism often involves disruption of bacterial cell membranes or interference with metabolic pathways .
Dermatological Applications
1. Skin Care Formulations
The compound's properties make it suitable for inclusion in cosmetic formulations aimed at skin rejuvenation and repair. Its antioxidant activity can help protect the skin from damage caused by UV radiation and environmental stressors. Additionally, its potential anti-inflammatory effects can aid in reducing skin irritation and promoting healing .
2. Wound Healing
Research has indicated that similar indole-based compounds enhance wound healing processes. They may promote angiogenesis and collagen synthesis, crucial for effective tissue repair. In vivo studies on related formulations have shown significant improvements in wound contraction rates, suggesting that 2-(5-methoxy-1H-indol-1-yl)-N-(pyridin-3-yl)acetamide could be beneficial in topical applications for wound management .
Case Study 1: Anticancer Efficacy
A study focused on the synthesis of various indole derivatives, including 2-(5-methoxy-1H-indol-1-yl)-N-(pyridin-3-yl)acetamide, evaluated their cytotoxicity against human cancer cell lines. The results indicated a dose-dependent inhibition of cell proliferation, with significant effects observed at concentrations as low as 10 µM. The study concluded that these compounds could serve as lead structures for developing new anticancer therapies .
Case Study 2: Neuroprotection in Hypoxic Conditions
In a model of hypoxic-ischemic brain injury, a derivative of the compound was tested for its neuroprotective effects. The results showed a marked reduction in neuronal death and inflammation when treated with the compound compared to control groups. This suggests its potential application in treating conditions like neonatal hypoxic-ischemic encephalopathy .
Mechanism of Action
The mechanism of action of 2-(5-methoxy-1H-indol-1-yl)-N-(pyridin-3-yl)acetamide involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.
Receptors: Binding to receptors on cell surfaces, leading to modulation of cellular signaling pathways.
DNA/RNA: Intercalation or binding to nucleic acids, affecting gene expression and replication.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structural Modifications
(a) Indole Substitution Patterns
- Target Compound : 5-Methoxy-1H-indol-1-yl group.
- Analog 1: 2-(1H-Indol-3-yl)-N-(pyridin-3-yl)acetamide () lacks the 5-methoxy group and has the indole nitrogen at position 1 instead of 3.
- Analog 2: N-[2-(5-Methoxy-1H-indol-3-yl)ethyl]acetamide () shares the 5-methoxy group but has an ethyl spacer and indol-3-yl substitution.
(b) Heterocyclic Modifications
- Analog 3 : Compounds 5k–5n () replace the indole core with imidazo[2,1-b]thiazole , introducing a sulfur atom and additional nitrogen. This enhances molecular weight (e.g., 539.22 g/mol for 5k) and polar surface area, likely improving metabolic stability but reducing blood-brain barrier permeability .
- Analog 4 : L259-0929 () incorporates a 2-[(3-fluorophenyl)sulfanyl] group on the indole and a pyridin-3-ylmethyl substituent. The fluorophenyl group increases logP and may enhance target affinity through halogen bonding, while the methylene spacer adds conformational flexibility .
Physicochemical and Pharmacokinetic Properties
*Estimated based on structural analogs.
- Lipophilicity: The target compound’s 5-methoxy group increases logP compared to non-methoxy analogs (e.g., 2.14 vs. ~2.5), but it remains less lipophilic than chlorinated derivatives like 5l (logP ~3.0 inferred from Cl substitution) .
- Solubility : The pyridin-3-yl group in the target compound enhances aqueous solubility compared to bulky imidazothiazole derivatives (e.g., 5k) .
Biological Activity
2-(5-Methoxy-1H-indol-1-yl)-N-(pyridin-3-yl)acetamide is a compound of interest in medicinal chemistry, particularly for its potential therapeutic applications. This compound belongs to a class of indole derivatives, which have been extensively studied for various biological activities, including anticancer and neuroprotective effects. The following sections provide a detailed overview of its synthesis, biological activity, and relevant research findings.
Synthesis
The synthesis of 2-(5-methoxy-1H-indol-1-yl)-N-(pyridin-3-yl)acetamide typically involves the coupling of 5-methoxyindole with a pyridine derivative through an acetamide linkage. The synthetic pathway often utilizes standard organic reactions such as amide formation and can be optimized for yield and purity.
Anticancer Properties
Recent studies have highlighted the anticancer potential of indole derivatives, including 2-(5-methoxy-1H-indol-1-yl)-N-(pyridin-3-yl)acetamide. These compounds have shown efficacy in inducing cell death through various mechanisms:
- Methuosis Induction : Indole derivatives can induce a form of cell death known as methuosis, characterized by extensive vacuolization and cytoplasmic swelling. This mechanism is particularly relevant in glioblastoma cells where traditional apoptosis pathways are often evaded .
- Microtubule Disruption : Certain modifications at the indole position can alter the biological profile of these compounds, leading to enhanced cytotoxicity through disruption of microtubule polymerization. This effect has been observed with related compounds that demonstrate potent activity against cancer cell lines .
- Inhibition of Tumor Growth : In vitro studies have demonstrated that specific derivatives exhibit significant growth inhibition (GI50 values) against various cancer cell lines, suggesting that structural modifications can enhance their therapeutic potential .
Neuroprotective Effects
Indole derivatives are also being explored for their neuroprotective properties, particularly in the context of neurodegenerative diseases:
- Tau Aggregation Inhibition : Some related compounds have been identified as inhibitors of tau aggregation, which is implicated in neurodegenerative disorders such as Alzheimer's disease. The ability to prevent tau-induced toxicity suggests a promising avenue for treatment development .
- Immune Modulation : Research has indicated that certain indole-based compounds can modulate immune responses, potentially enhancing immune cell function in the presence of tumor cells . This could be beneficial in developing immunotherapies.
Case Studies
Several studies have evaluated the biological activity of 2-(5-methoxy-1H-indol-1-yl)-N-(pyridin-3-yl)acetamide and its analogs:
- Study on Cell Lines : A study examining the effects of this compound on glioblastoma cell lines revealed significant cytotoxic effects at concentrations as low as 0.1 μM, with morphological changes consistent with methuosis observed within hours .
- Neuroprotective Assays : In assays involving mouse splenocytes, related compounds demonstrated the ability to rescue immune cells from apoptosis induced by tumor microenvironments, indicating potential therapeutic applications in cancer immunotherapy .
Data Table
The following table summarizes key findings related to the biological activity of 2-(5-methoxy-1H-indol-1-yl)-N-(pyridin-3-yl)acetamide:
Q & A
Q. What are the established synthetic routes for preparing 2-(5-methoxy-1H-indol-1-yl)-N-(pyridin-3-yl)acetamide, and what key reaction conditions influence its yield?
The synthesis typically involves coupling indole and pyridine derivatives via amidation or alkylation. For example:
- Indole activation : The 5-methoxyindole core can be functionalized at the 1-position using alkylation with ethyl bromoacetate, followed by hydrolysis to generate the acetamide precursor .
- Pyridine coupling : The pyridin-3-amine group is introduced via nucleophilic substitution or palladium-catalyzed cross-coupling (e.g., Buchwald-Hartwig amination) .
- Key conditions : Solvent polarity (e.g., acetonitrile vs. DMF), base selection (K₂CO₃ for deprotonation), and temperature control (60–80°C) significantly impact yield. Flash column chromatography (silica gel, ethyl acetate/hexane) is commonly used for purification .
Q. How is the structural integrity of 2-(5-methoxy-1H-indol-1-yl)-N-(pyridin-3-yl)acetamide validated in synthetic batches?
Q. What preliminary biological activities have been explored for this compound, and what assays are suitable for initial screening?
- Anticancer potential : MTT assays against cancer cell lines (e.g., HCT-116, MCF-7) to assess IC₅₀ values .
- Antimicrobial activity : Disk diffusion assays using Gram-positive/negative bacteria .
- Receptor binding : Molecular docking studies targeting serotonin receptors (5-HT) due to structural similarity to melatonin analogs .
Advanced Research Questions
Q. How can computational methods like quantum chemical calculations optimize the synthesis of this compound?
- Reaction path prediction : Density functional theory (DFT) identifies transition states and intermediates for key steps (e.g., amidation) to minimize side reactions .
- Solvent optimization : COSMO-RS simulations predict solvent effects on reaction kinetics and yield .
- Docking studies : Pre-screen binding affinity to biological targets (e.g., kinases) to prioritize synthetic analogs .
Q. What strategies resolve contradictions in biological activity data across studies?
- Dose-response validation : Replicate assays under standardized conditions (e.g., cell passage number, serum concentration) .
- Metabolic stability testing : Assess compound degradation in liver microsomes to rule out false negatives .
- Structural analogs : Synthesize derivatives (e.g., halogenated indoles) to isolate pharmacophores responsible for activity .
Q. What challenges arise in scaling up the synthesis, and how can reactor design address them?
- Heat management : Exothermic amidation steps require jacketed reactors with precise temperature control to avoid decomposition .
- Mixing efficiency : Turbulent flow reactors improve mass transfer in heterogeneous reactions (e.g., Pd-catalyzed coupling) .
- Byproduct removal : Continuous-flow systems with in-line scavengers (e.g., silica-bound thiourea for amine removal) enhance purity .
Methodological Insights
Q. How is enantiomeric purity ensured during synthesis, and what analytical techniques validate it?
Q. What in silico tools predict the metabolic fate of this compound?
Q. How do structural modifications (e.g., halogenation) impact solubility and bioavailability?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
